

Introduction: The Strategic Value of a Functionalized Pyrimidine

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Compound of Interest

Compound Name: **2-Iodo-4-methoxypyrimidine**

Cat. No.: **B1338194**

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In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleobases and a vast array of therapeutic agents.[1][2][3] Within this class of privileged heterocycles, **2-Iodo-4-methoxypyrimidine** emerges as a particularly valuable building block. Its strategic importance lies in the combination of a stable, electron-rich pyrimidine core, modulated by the methoxy group, and a highly reactive iodine substituent at the 2-position.[4] This iodine atom serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-couplings.[4] Consequently, this reagent provides researchers with a reliable and flexible platform for the synthesis of complex molecules, including kinase inhibitors, nucleoside analogues, and other bioactive compounds, facilitating the exploration of structure-activity relationships and the construction of novel drug candidates.[4]

Physicochemical Properties and Characterization

2-Iodo-4-methoxypyrimidine is typically supplied as a white to light yellow solid, a form that allows for easy handling and storage.[4] Its structural integrity and purity are paramount for reproducible downstream applications and are typically confirmed using standard analytical techniques such as ¹H NMR and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Property	Value	Source(s)
CAS Number	262353-35-5	[6][7][8]
Molecular Formula	C ₅ H ₅ IN ₂ O	[6][7][8]
Molecular Weight	236.01 g/mol	[7][8]
Appearance	White to off-white or light yellow solid	[4]
Typical Purity	≥95-98%	[4][6]
IUPAC Name	2-iodo-4-methoxypyrimidine	[6]
InChI Key	HJMVIKKZCNEGZ-UHFFFAOYSA-N	[6][9]
Canonical SMILES	COC1=CC=NC(=N1)I	[9]
Storage Conditions	2-8°C, Keep in dark place, Inert atmosphere	[6]

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes to **2-Iodo-4-methoxypyrimidine** are conceivable, a common and logical approach involves the iodination of a suitable 4-methoxypyrimidine precursor. The electrophilic iodination of electron-deficient heterocycles like pyrimidines can be challenging and often requires an activating agent to generate a potent electrophilic iodine species (I⁺).^[10] The following protocol is a representative methodology synthesized from established principles of heterocyclic chemistry.

Rationale: The synthesis begins with a commercially available and relatively inexpensive starting material, 2,4-dichloropyrimidine. The first step involves a selective nucleophilic aromatic substitution (SNAr) to install the methoxy group. The greater reactivity of the chlorine atom at the 4-position compared to the 2-position allows for regioselective substitution. The subsequent step is a Finkelstein-type halogen exchange, where the remaining chloro group is converted to the more reactive iodo group, a common strategy for preparing aryl iodides.

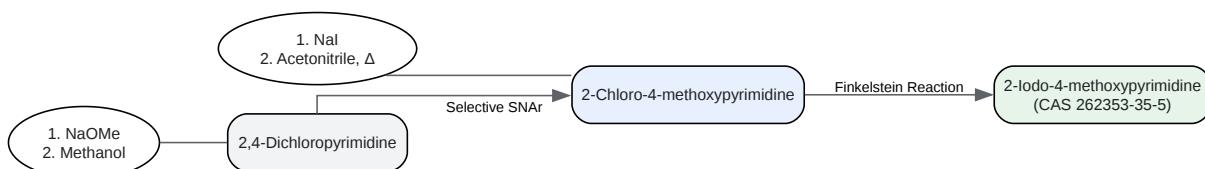
Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine from 2,4-Dichloropyrimidine

- **Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (1.0 eq) to anhydrous methanol under a nitrogen atmosphere at 0°C.
- **Reaction Setup:** Once all the sodium has reacted, add a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol dropwise to the sodium methoxide solution at 0°C.
- **Execution:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, quench the reaction by carefully adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate in vacuo. The crude 2-chloro-4-methoxypyrimidine can be purified by silica gel column chromatography.

Step 2: Synthesis of **2-Iodo-4-methoxypyrimidine** via Halogen Exchange

- **Reaction Setup:** In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-methoxypyrimidine (1.0 eq), sodium iodide (NaI , 1.5-2.0 eq), and a suitable solvent such as acetonitrile or acetone.
- **Execution:** Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
- **Work-up and Purification:** Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and dichloromethane. Separate the layers and extract the aqueous phase with dichloromethane (2x). Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield **2-Iodo-4-methoxypyrimidine**.

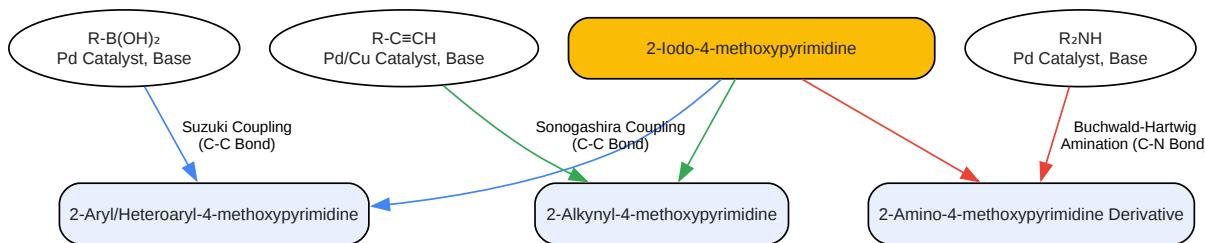


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Figure 1: A representative synthetic workflow for preparing **2-Iodo-4-methoxypyrimidine**.

Chemical Reactivity: The Gateway to Molecular Diversity

The synthetic utility of **2-Iodo-4-methoxypyrimidine** is dominated by its performance in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more polarizable than its bromine or chlorine counterparts, making it highly susceptible to oxidative addition to a Palladium(0) center, which is the rate-determining step in many catalytic cycles.[11][12] This enhanced reactivity allows for milder reaction conditions and broader substrate scope.[4]



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Figure 2: Key palladium-catalyzed cross-coupling reactions of **2-Iodo-4-methoxypyrimidine**.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[12][13] Using **2-Iodo-4-methoxypyrimidine**, researchers can readily introduce a diverse range of aryl or heteroaryl substituents at the 2-position.

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12][14] An essential component is the base (e.g., Na_2CO_3 , K_3PO_4), which activates the boronic acid, facilitating the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[13][15]

- **Reaction Setup:** To a reaction vessel, add **2-Iodo-4-methoxypyrimidine** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq), and a base like potassium carbonate (K_2CO_3 , 2.0-3.0 eq).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
- **Execution:** Purge the vessel with an inert gas (nitrogen or argon). Heat the mixture to 80-100°C and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.
- **Work-up and Purification:** After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the residue by silica gel chromatography to obtain the 2-aryl-4-methoxypyrimidine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[16][17][18] This reaction allows for the coupling of **2-Iodo-4-methoxypyrimidine** with a wide variety of primary and secondary amines.

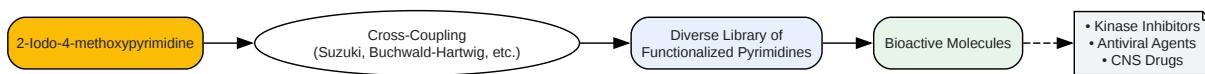
Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., Xantphos, BINAP) are often required to promote the reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[16] A strong, non-nucleophilic base (e.g., NaOt-Bu , K_2CO_3) is necessary to deprotonate the amine, forming the palladium-amido intermediate.[17][18]

- Reaction Setup: In a glovebox or under an inert atmosphere, combine **2-Iodo-4-methoxypyrimidine** (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs_2CO_3 or NaOt-Bu) in a dry reaction vessel.
- Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
- Execution: Seal the vessel and heat the reaction mixture to 80-110°C for 8-24 hours. Monitor the reaction's progress via TLC or LC-MS.
- Work-up and Purification: Cool the mixture to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the crude product by silica gel chromatography.

Applications in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for phenyl rings and engage in crucial hydrogen bonding interactions with biological targets.^[2] **2-Iodo-4-methoxypyrimidine** provides a direct entry point to novel, functionalized pyrimidines that serve as lead compounds in various therapeutic areas.

- Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that anchors the molecule in the ATP-binding pocket of the target kinase. The ability to easily diversify the 2-position of the pyrimidine ring via cross-coupling reactions is essential for tuning selectivity and potency.^{[2][4]}
- Antiviral and Anticancer Agents: As a fundamental component of nucleic acids, the pyrimidine structure is central to the design of antiviral and anticancer nucleoside analogues.^{[2][4]}
- CNS-Active Agents: Substituted pyrimidines are also found in drugs targeting the central nervous system, where fine-tuning of physicochemical properties is critical for crossing the blood-brain barrier.^[2]



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Figure 3: Logical flow from **2-Iodo-4-methoxypyrimidine** to therapeutic applications.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling of **2-Iodo-4-methoxypyrimidine** is essential. It is a solid that should be stored in a cool (2-8°C), dark, and dry place under an inert atmosphere to ensure its long-term stability.[6]

Safety Information:[6]

- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

In summary, **2-Iodo-4-methoxypyrimidine** is a high-value chemical intermediate that offers an exceptional combination of stability and reactivity.[4] Its primary role as a versatile substrate in palladium-catalyzed cross-coupling reactions provides medicinal chemists and researchers with a reliable and efficient tool for the synthesis of complex heterocyclic compounds.[4] The structural flexibility and chemical reliability it affords make it an indispensable building block in the pursuit of novel pharmaceuticals and advanced organic materials.[4]

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